3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile

Description

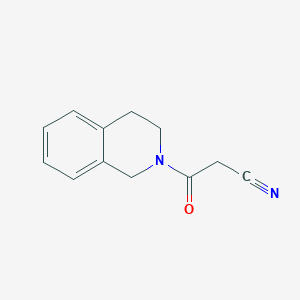

Chemical Identity: 3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile (CAS: 17613-25-1) is a nitrile-containing compound with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol . Its structure comprises a 3,4-dihydroisoquinoline moiety linked to a β-ketonitrile group. This hybrid architecture confers unique electronic properties, such as electron-withdrawing effects from the nitrile, which influence reactivity and intermolecular interactions.

Synthesis: The compound can be synthesized via Knoevenagel condensation followed by alkylation, as demonstrated in green chemistry approaches for analogous nitrile derivatives .

Applications: The compound is primarily utilized as a pharmaceutical intermediate, serving as a precursor for bioactive molecules.

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-7-5-12(15)14-8-6-10-3-1-2-4-11(10)9-14/h1-4H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRMVYFXUPKXBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308041 | |

| Record name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17613-25-1 | |

| Record name | NSC201565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile typically involves the reaction of 3,4-dihydroisoquinoline with a suitable nitrile compound under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile is utilized as a building block in the synthesis of various pharmacologically active compounds. Its unique structural features allow it to serve as a precursor for drugs targeting specific biological pathways.

Key Applications :

- Development of enzyme inhibitors.

- Synthesis of receptor ligands.

Organic Synthesis

The compound is an important intermediate in organic synthesis, facilitating the construction of complex organic molecules. Its reactivity is leveraged in various synthetic routes to create derivatives with enhanced biological activity.

Synthetic Routes :

- Reaction with nitrile compounds using Lewis acid catalysts.

- Utilization in multi-step synthesis for complex molecular architectures.

Biological Studies

Research involving this compound primarily focuses on its role as an enzyme inhibitor, particularly targeting aldo-keto reductase AKR1C3. This enzyme is crucial in steroid metabolism and prostaglandin biosynthesis.

Mechanism of Action :

- Inhibition of AKR1C3 disrupts normal metabolic processes, making it a valuable tool for studying metabolic disorders and developing therapeutic agents.

Case Studies

-

Enzyme Inhibition Study :

- A study demonstrated that 3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile effectively inhibits AKR1C3 in vitro. The compound showed a significant reduction in enzyme activity at low micromolar concentrations, indicating its potential as a therapeutic agent for conditions related to steroid metabolism.

-

Synthesis of Novel Anticancer Agents :

- Researchers synthesized a series of derivatives from this compound to evaluate their anticancer properties. Preliminary results indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, supporting further investigation into their mechanisms of action and potential clinical applications.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound may also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their distinctions:

Structural and Functional Differences :

Core Backbone: The target compound features a β-ketonitrile group, which is highly polarized and reactive, enabling nucleophilic additions or cyclizations . Benzamide derivatives (e.g., from ) replace the nitrile with an amide bond, enhancing hydrogen-bonding capacity and solubility .

Synthetic Accessibility: The target compound’s synthesis via Knoevenagel condensation is atom-economical but may require stringent conditions . Benzamide derivatives are synthesized via EDCI/HOBt-mediated coupling, achieving moderate to high yields (e.g., 71–94%) . The oxetane-containing analog () requires multi-step alkylation and purification via preparative HPLC, yielding 33.9% .

Physicochemical Properties: LogP and Solubility: The nitrile group in the target compound reduces polarity (higher logP) compared to amide or carboxylic acid derivatives. For example, the propanoic acid analog (logP ~1.5) is more water-soluble than the nitrile (logP ~2.3) . Reactivity: The β-ketonitrile group is susceptible to nucleophilic attack, whereas amides and carboxylic acids exhibit stability under physiological conditions.

Biological Relevance :

- The target compound’s nitrile group can act as a metabolic warhead in protease inhibitors, while benzamide derivatives are optimized for target binding (e.g., kinase ATP pockets) .

- The oxetane moiety in certain analogs improves metabolic stability and reduces off-target interactions .

Key Research Findings :

- Patent Studies: Derivatives of the target compound, such as N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(pyrrolidin-3-yl)benzamide, demonstrate sub-micromolar potency in kinase inhibition assays, though specific data is proprietary .

- Green Chemistry: The use of Knoevenagel condensation for nitrile synthesis aligns with sustainable practices, reducing waste compared to traditional cyanation methods .

Biological Activity

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile, commonly referred to by its chemical structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique isoquinoline structure, which is often associated with various pharmacological effects. This article aims to explore the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.

- Molecular Formula : C₁₂H₁₂N₂O

- Molecular Weight : 200.24 g/mol

- CAS Number : 17613-25-1

The compound's structure features a nitrile group and a ketone, both of which may contribute to its biological activity.

Pharmacological Effects

Research indicates that compounds similar to 3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile exhibit a range of biological activities:

- Antitumor Activity : Some studies have suggested that isoquinoline derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast and lung cancer models.

- Antimicrobial Properties : Isoquinoline derivatives are also noted for their antimicrobial activity. Preliminary studies indicate that this compound may inhibit the growth of certain bacteria and fungi.

- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties linked to isoquinoline compounds, potentially offering therapeutic avenues for neurodegenerative diseases.

The mechanisms through which 3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile exerts its effects are still under investigation. Potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell survival and apoptosis.

Case Studies

-

Antitumor Activity Study :

- A study conducted on a series of isoquinoline derivatives demonstrated that modifications in the side chains significantly affected their cytotoxicity against human cancer cell lines. The study highlighted that compounds with a nitrile group exhibited enhanced activity compared to those without.

-

Neuroprotection in Animal Models :

- Research involving animal models of neurodegeneration indicated that certain isoquinoline derivatives could reduce oxidative stress and improve cognitive function. These findings suggest potential applications in treating Alzheimer's disease.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis of Isoquinoline Derivatives

| Compound Name | Cytotoxicity (IC50) | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile | TBD | TBD | TBD |

| Isoquinoline Derivative A | 10 µM | Positive | Moderate |

| Isoquinoline Derivative B | 5 µM | Negative | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.